![molecular formula C14H10BrClO2S B12562914 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene CAS No. 201359-85-5](/img/structure/B12562914.png)
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene is an organic compound with the molecular formula C14H10BrClO2S. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The methods used are similar to those in laboratory synthesis but are scaled up and may involve continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the sulfonyl group can engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Bromo-4-[2-(4-bromophenyl)ethenyl]benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene is unique due to the presence of both bromine and chlorine atoms along with a sulfonyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
201359-85-5 |
|---|---|
Molekularformel |
C14H10BrClO2S |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
1-[2-(4-bromophenyl)sulfonylethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H10BrClO2S/c15-12-3-7-14(8-4-12)19(17,18)10-9-11-1-5-13(16)6-2-11/h1-10H |
InChI-Schlüssel |
QMLVJANFMZGLKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


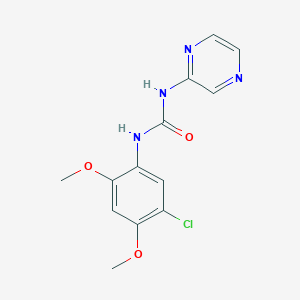
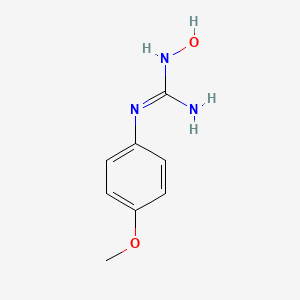
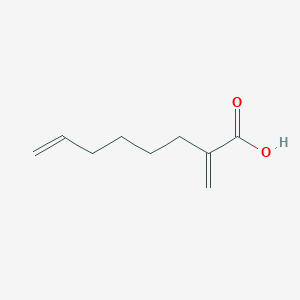
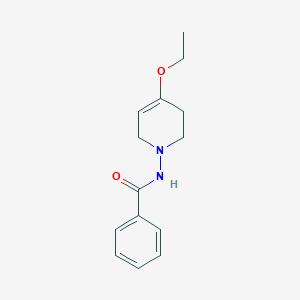
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
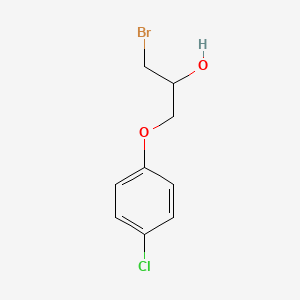
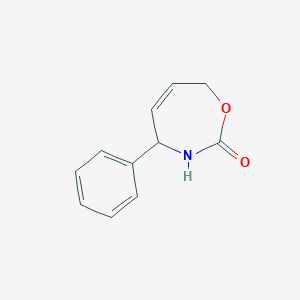
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
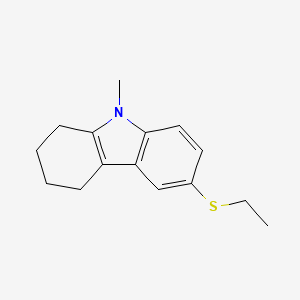
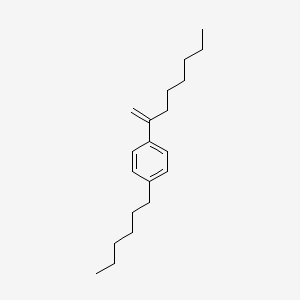
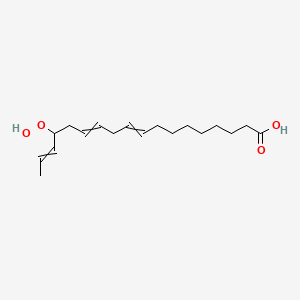
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)

